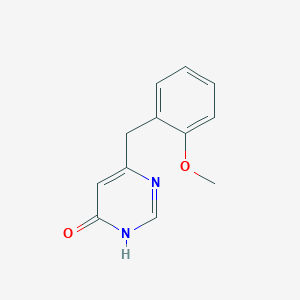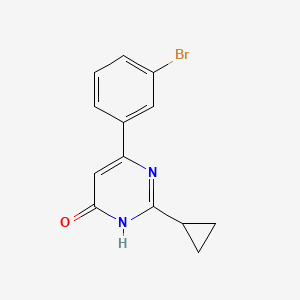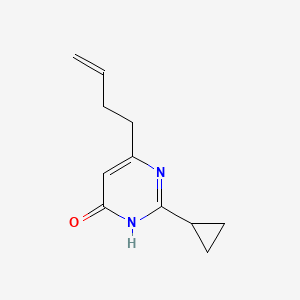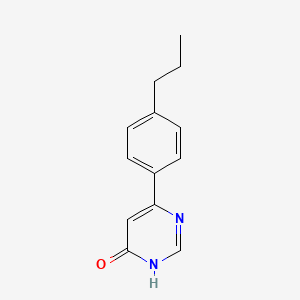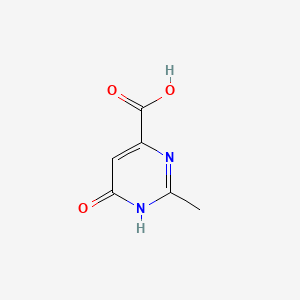
2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Vue d'ensemble
Description
“2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid” is 1S/C6H6N2O3/c1-3-7-4(6(10)11)2-5(9)8-3/h2,7H,1H2,(H,8,9)(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid” is a solid substance . It has a molecular weight of 154.13 . The storage temperature is typically between 2-8°C .Applications De Recherche Scientifique
-
Xanthine Oxidase Inhibitors
- Field : Medical Science
- Application : Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
- Methods : The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
- Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Four potential hits were virtually screened out using the constructed pharmacophore model in combination with molecular dockings and ADME predictions .
-
Matrix Metalloproteinase 13 Inhibitors
- Field : Biochemistry
- Application : Matrix metalloproteinase 13(MMP 13) is a key enzyme implicated in the degradation of the extracellular matrix in breast cancer, osteoarthritis and rheumatoid arthritis . A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have potent and highly selective activity of inhibiting MMP 13 .
- Methods : The compounds were designed and synthesized, and their inhibition effects on MMP 3, MMP 12 and MMP 13 were evaluated .
- Results : The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .
-
Xanthine Oxidase Inhibitors
- Field : Medical Science
- Application : Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
- Methods : The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
- Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Four potential hits were virtually screened out using the constructed pharmacophore model in combination with molecular dockings and ADME predictions .
-
Antimicrobial and Anti-cancer Activities
- Field : Medical Science
- Application : Some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles have been synthesized and evaluated for their antimicrobial and anti-cancer activities .
- Methods : The compounds were synthesized and their antimicrobial and anti-cancer activities were evaluated .
- Results : The results of these evaluations are not provided in the source .
-
Xanthine Oxidase Inhibitors
- Field : Medical Science
- Application : Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
- Methods : The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
- Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Four potential hits were virtually screened out using the constructed pharmacophore model in combination with molecular dockings and ADME predictions .
-
Antimicrobial and Anti-cancer Activities
- Field : Medical Science
- Application : Some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles have been synthesized and evaluated for their antimicrobial and anti-cancer activities .
- Methods : The compounds were synthesized and their antimicrobial and anti-cancer activities were evaluated .
- Results : The results of these evaluations are not provided in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Propriétés
IUPAC Name |
2-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-7-4(6(10)11)2-5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAQKHMWADMPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187989 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | |
CAS RN |
34415-10-6 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34415-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-oxo-1H-pyrimidine-6-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG7HU3CE8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



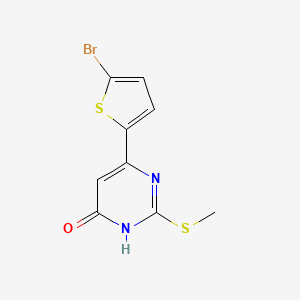

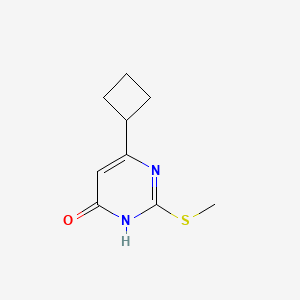
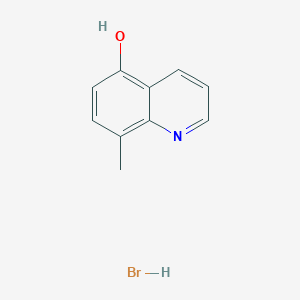



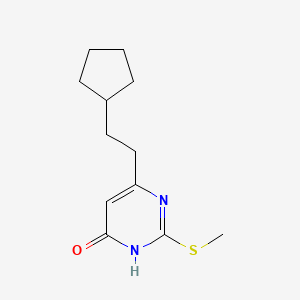
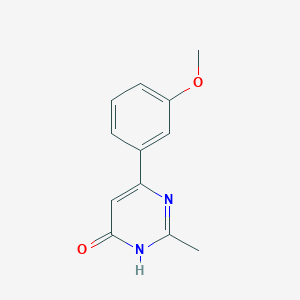
![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)
